Ethyl 2-bromo-5-methoxyisonicotinate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-bromo-5-methoxyisonicotinate typically involves the bromination of 5-methoxyisonicotinic acid followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl 2-bromo-5-methoxyisonicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-5-methoxyisonicotinate is used extensively in scientific research, particularly in the fields of:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Biological Research: As a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-methoxyisonicotinate involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-bromo-5-methoxyisonicotinate can be compared with other similar compounds such as:
Methyl 2-bromo-6-methoxyisonicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-4-methoxyisonicotinate: Differing in the position of the methoxy group on the aromatic ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structure.
Biological Activity
Ethyl 2-bromo-5-methoxyisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the bromination of 5-methoxyisonicotinic acid followed by esterification with ethanol. The typical reaction conditions involve the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a catalyst under reflux conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction often involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate enzyme or receptor activity, leading to various biological effects .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in lipophilicity and substituents significantly influence the compound's potency. For instance, compounds with higher lipophilicity tend to exhibit lower minimum inhibitory concentration (MIC) values against M. tuberculosis .
Cytotoxicity and Safety Profile
In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. For instance, the IC50 values for various cancer cell lines were significantly lower than those for non-cancerous cells, suggesting a favorable safety profile .
Case Studies
- Study on Antitubercular Activity :
- Cytotoxicity Assessment :
Table 1: Biological Activity Summary
Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 0.5 | >10 |
Bedaquiline | Mycobacterium tuberculosis | 0.03 | 1.6 |
Table 2: Structure-Activity Relationship (SAR)
Modification | Effect on Lipophilicity | Impact on Activity |
---|---|---|
Bromine substitution | Increases | Enhances potency |
Methoxy group positioning | Decreases | Reduces activity |
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-8(10)11-5-7(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
QOONKBDGXHZFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1OC)Br |
Origin of Product |
United States |
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